molecular formula C8H14O2 B2382141 1,3,3-Trimethylcyclobutane-1-carboxylic acid CAS No. 1526786-93-5

1,3,3-Trimethylcyclobutane-1-carboxylic acid

Cat. No.: B2382141
CAS No.: 1526786-93-5
M. Wt: 142.198
InChI Key: JJSSRNZADBBEEV-UHFFFAOYSA-N
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Description

1,3,3-Trimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol It is a carboxylic acid derivative featuring a cyclobutane ring substituted with three methyl groups and a carboxyl group

Preparation Methods

The synthesis of 1,3,3-Trimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclobutane derivative with a carboxylating agent can yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1,3,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Scientific Research Applications

1,3,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s unique structure may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

1,3,3-Trimethylcyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives and carboxylic acids. Similar compounds include:

Properties

IUPAC Name

1,3,3-trimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSRNZADBBEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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